

Spectroscopic Profile of 2-Chloro-5-(trifluoromethyl)pyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)pyrazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-(trifluoromethyl)pyrazine**, a key heterocyclic building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

It is important to note that publicly available, verified spectroscopic data specifically for **2-Chloro-5-(trifluoromethyl)pyrazine** is limited, and is often conflated with its isomer, 2-chloro-5-(trifluoromethyl)pyridine. This guide presents data for a closely related isomer, 5-chloro-2-(trifluoromethyl)pyrimidine, which can serve as a valuable estimation for the pyrazine analogue.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for compounds structurally related to **2-Chloro-5-(trifluoromethyl)pyrazine**, providing a baseline for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following data is for the related isomer, 5-chloro-2-(trifluoromethyl)pyrimidine.

Table 1: ^1H NMR Data for 5-chloro-2-(trifluoromethyl)pyrimidine in CDCl_3

Chemical Shift (δ) ppm	Multiplicity
8.96	s
s = singlet	

Table 2: ^{13}C NMR Data for 5-chloro-2-(trifluoromethyl)pyrimidine in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
156.7	s	
154.6	q	37
134.1	s	
119.4	q	274
q = quartet		

Table 3: ^{19}F NMR Data for 5-chloro-2-(trifluoromethyl)pyrimidine in CDCl_3

Chemical Shift (δ) ppm	Multiplicity
-70.04	s
s = singlet, referenced to CFCl_3	

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. For **2-Chloro-5-(trifluoromethyl)pyrazine**, a liquid at room temperature, the spectrum would be characterized by the following absorptions.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic ring
1600-1400	C=C and C=N stretch	Pyrazine ring
1350-1150	C-F stretch	Trifluoromethyl group
850-550	C-Cl stretch	Chloro group

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted fragmentation for **2-Chloro-5-(trifluoromethyl)pyrazine** is based on its molecular weight and the behavior of similar halogenated aromatic compounds.

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
182/184	Molecular ion peak (M ⁺) with isotopic pattern for one chlorine atom
147	Loss of chlorine radical (M ⁺ - Cl)
113	Loss of trifluoromethyl radical (M ⁺ - CF ₃)
69	Trifluoromethyl cation (CF ₃ ⁺)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A sample of approximately 10-20 mg of **2-Chloro-5-(trifluoromethyl)pyrazine** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.^[1] The solution is then transferred to a 5 mm NMR tube. ¹H, ¹³C,

and ^{19}F NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.[2] For ^{13}C and ^{19}F NMR, proton decoupling is employed to simplify the spectra.[3]

FT-IR Spectroscopy

A drop of neat **2-Chloro-5-(trifluoromethyl)pyrazine** liquid is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[4] The plates are then mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean plates is recorded prior to the sample spectrum to subtract any atmospheric and instrumental interferences.[5]

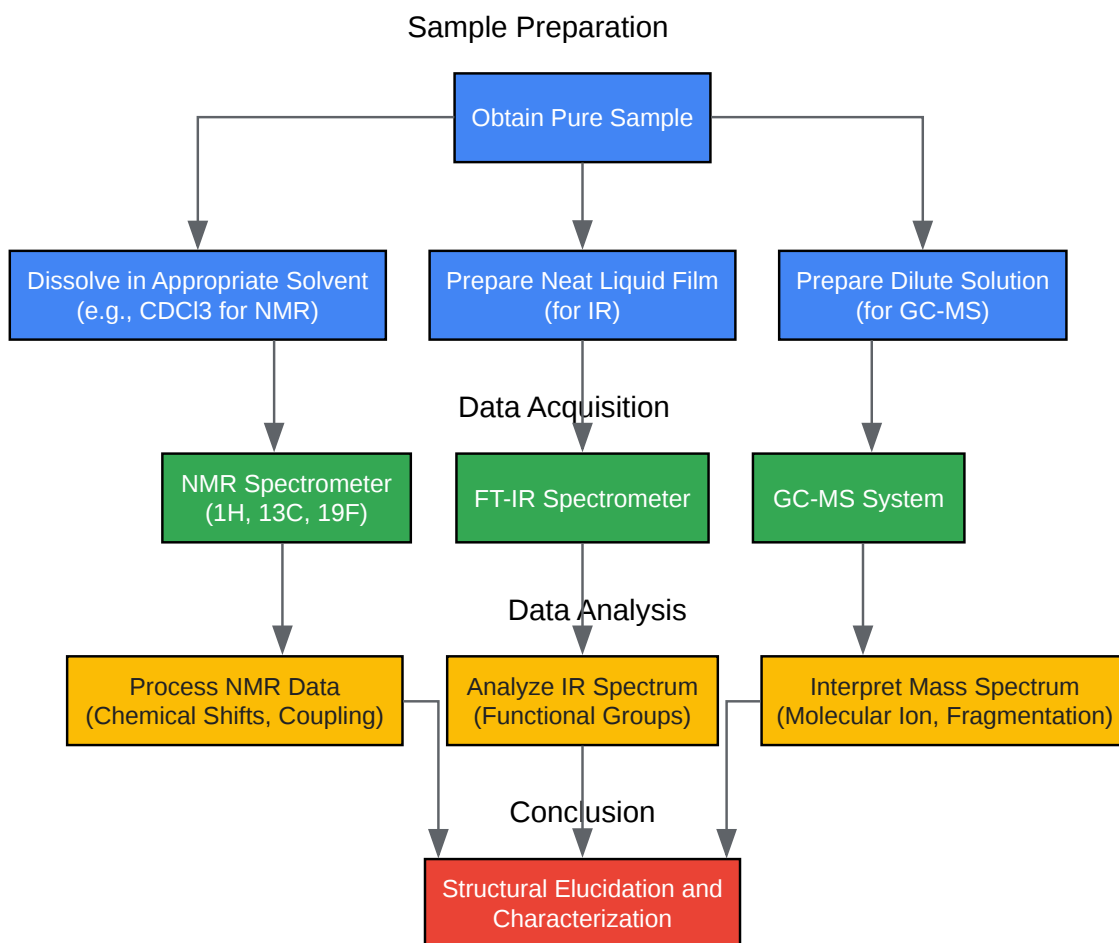
Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **2-Chloro-5-(trifluoromethyl)pyrazine** is prepared in a volatile organic solvent such as dichloromethane or hexane.[6] The sample is injected into a gas chromatograph equipped with a capillary column suitable for the separation of halogenated aromatic compounds. The GC oven temperature is programmed to ensure separation from any impurities. The outlet of the GC column is coupled to a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded as the compound elutes from the column.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-5-(trifluoromethyl)pyrazine**.

General Spectroscopic Analysis Workflow



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A flowchart illustrating the general workflow of spectroscopic analysis.

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